3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a synthetic organic compound with a unique structure comprising a benzamide core connected to a substituted triazolopyridazine and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: : Starting with the cyclization of suitable precursors under high-temperature conditions, often using catalysts or strong acids/bases.
Introduction of the Thiophene Ring: : Thiophene is then coupled to the triazolopyridazine core through transition metal-catalyzed cross-coupling reactions, like the Suzuki or Heck reaction.
Final Coupling with Benzamide: : The final step involves the formation of the benzamide linkage, possibly via amidation reaction using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
For industrial-scale production, optimizing yields and reaction conditions is crucial. Processes may involve continuous flow reactors for better control of reaction parameters and higher efficiency. High-throughput screening of catalysts and solvents can further streamline the process, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide undergoes several types of reactions:
Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Can participate in nucleophilic and electrophilic substitution reactions, influenced by the electronic properties of the triazolopyridazine and thiophene rings.
Common Reagents and Conditions
Oxidation: : Reagents like H₂O₂, KMnO₄ in acidic or basic conditions.
Reduction: : NaBH₄ or LiAlH₄ in dry ether solvents.
Substitution: : Utilizes reagents such as halogens, alkyl halides, or sulfonates under appropriate conditions.
Major Products
Oxidation: : Oxidized derivatives with altered functional groups.
Reduction: : Reduced forms, such as alcohols or amines.
Substitution: : Various substituted benzamides and triazolopyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, it serves as a building block for the synthesis of more complex molecules, aiding in the development of novel compounds for material science and catalysis.
Biology
In biological research, it shows potential as a molecular probe due to its ability to interact with specific biomolecules, facilitating the study of cellular processes.
Medicine
Medically, its structure suggests possible pharmaceutical applications, including anti-inflammatory, anti-cancer, or antimicrobial activities, based on its interaction with biological targets.
Industry
Industrial applications might include its use as an intermediate in the synthesis of advanced materials or active pharmaceutical ingredients (APIs).
Mechanism of Action
The exact mechanism of action depends on the application, but generally involves:
Molecular Targets: : Binding to specific proteins, enzymes, or receptors, altering their activity.
Pathways Involved: : May modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide stands out due to its unique structural features compared to other similar compounds:
3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)amide: : Lacks the benzamide group, leading to different reactivity.
3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzene: : Similar backbone but distinct functional groups altering its chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S/c1-30-18-8-3-6-16(14-18)23(29)24-17-7-2-5-15(13-17)19-10-11-21-25-26-22(28(21)27-19)20-9-4-12-31-20/h2-14H,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLCSYIWDRXXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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